molecular formula C30H20N6S2 B12131216 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane

1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane

Cat. No.: B12131216
M. Wt: 528.7 g/mol
InChI Key: MEPFQMYRQUTXMQ-UHFFFAOYSA-N
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Description

1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane is an organic compound characterized by the presence of two 5,6-diphenyl-1,2,4-triazin-3-yl groups connected by a disulfane (S-S) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane typically involves the reaction of 5,6-diphenyl-1,2,4-triazine derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of thiol or disulfide precursors in the presence of oxidizing agents to form the disulfane bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane involves its interaction with molecular targets through the triazine rings and the disulfane bond. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in oxidative and reductive processes, impacting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
  • 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p’-disulfonic acid
  • 1,2,4,5-Tetrazine, 3,6-diphenyl-

Uniqueness

1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane is unique due to its disulfane bond, which imparts distinct redox properties and potential for forming coordination complexes. This sets it apart from other similar compounds that may lack the disulfane linkage .

Properties

Molecular Formula

C30H20N6S2

Molecular Weight

528.7 g/mol

IUPAC Name

3-[(5,6-diphenyl-1,2,4-triazin-3-yl)disulfanyl]-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C30H20N6S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-35-29(31-25)37-38-30-32-26(22-15-7-2-8-16-22)28(34-36-30)24-19-11-4-12-20-24/h1-20H

InChI Key

MEPFQMYRQUTXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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